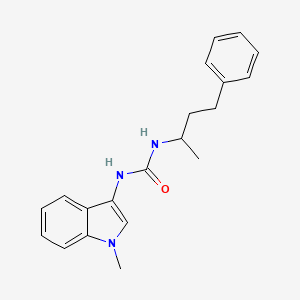

1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea

Description

Properties

IUPAC Name |

1-(1-methylindol-3-yl)-3-(4-phenylbutan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-15(12-13-16-8-4-3-5-9-16)21-20(24)22-18-14-23(2)19-11-7-6-10-17(18)19/h3-11,14-15H,12-13H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWQZSDMFPQHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea typically involves the reaction of an indole derivative with a phenylbutan-2-yl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions, such as controlled temperature and pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogs are summarized in Table 1 , highlighting substituent variations and their implications:

*Calculated molecular formula: C₂₀H₂₃N₃O.

Structural Insights :

Physicochemical Properties

- Lipophilicity : The 4-phenylbutan-2-yl group contributes to higher logP values compared to analogs with methoxy () or halogenated aryl groups (), favoring passive diffusion across biological membranes.

- Solubility: Polar substituents (e.g., methoxy in ) improve aqueous solubility, whereas the target compound’s nonpolar groups may limit solubility.

Biological Activity

1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea, also known by its CAS number 899947-23-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 321.4 g/mol

- CAS Number : 899947-23-0

Biological Activity Overview

The biological activity of 1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea has been investigated primarily in the context of its interactions with various biological targets. The compound has shown promise in several areas:

1. Complement Inhibition

Research indicates that derivatives of urea compounds, similar to 1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea, exhibit potent inhibitory effects on the complement system. A study on structurally related compounds demonstrated that modifications to the side chains significantly enhanced their complement inhibitory activity, with some derivatives achieving IC50 values as low as 13 nM .

2. Anticancer Activity

The indole moiety present in the compound is known for its anticancer properties. Compounds with similar structures have been shown to target microtubules effectively, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a study on indole derivatives indicated significant cytotoxic activity against resistant colorectal cancer cell lines, suggesting a potential therapeutic application for indole-containing ureas .

3. Neuropharmacological Effects

Compounds with indole structures have been linked to neuropharmacological activities, including serotonin receptor modulation. Research has highlighted that certain indole derivatives can act as selective serotonin receptor antagonists, which may lead to procognitive effects and potential applications in treating cognitive disorders .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds emphasize the importance of specific functional groups and their spatial arrangement in enhancing biological activity. For instance:

- The introduction of alkyl chains and aromatic groups has been shown to improve binding affinity and selectivity towards biological targets.

- The presence of the indole ring is crucial for the anticancer and neuropharmacological activities observed in these compounds.

Case Studies

Several case studies provide insight into the biological efficacy of similar compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling substituted indole and phenylbutane precursors via urea-forming reactions. Optimization can be achieved through factorial design experiments, varying parameters like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., triethylamine or carbodiimides). Monitoring reaction progress with TLC or HPLC ensures intermediate stability . For sterically hindered analogs, microwave-assisted synthesis may improve yields by reducing side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry of the indole and phenylbutane moieties, with deshielded NH protons in urea (~8–10 ppm) indicating hydrogen bonding .

- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects, such as planarity of the urea core and torsion angles between aromatic groups .

- HPLC-MS : Validates purity (>95%) and molecular weight, with ESI-MS in positive ion mode showing [M+H] peaks .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Target-specific assays (e.g., kinase inhibition or receptor binding) should be prioritized. For urea derivatives, fluorometric assays (e.g., ATPase activity in kinase studies) or SPR (surface plasmon resonance) can quantify binding affinities. Dose-response curves (0.1–100 µM) with controls (e.g., staurosporine for kinase inhibition) ensure reproducibility. Cell viability assays (MTT or resazurin) assess cytotoxicity in relevant cell lines (e.g., HEK293 or cancer models) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity or bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps, identifying nucleophilic/electrophilic sites for derivatization .

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases from PDB). Focus on urea’s hydrogen-bonding interactions with catalytic lysines or aspartates. MD simulations (100 ns) validate binding stability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH affecting urea protonation) or structural analogs with minor substitutions.

- Meta-Analysis : Compare IC values from >3 independent studies, adjusting for variables like cell type or compound purity.

- SAR Studies : Systematically modify substituents (e.g., methyl vs. fluoro on the phenyl ring) to isolate pharmacophore contributions .

- Orthogonal Assays : Validate hits using alternate methods (e.g., thermal shift assays alongside enzymatic assays) .

Q. How can reaction path search algorithms improve the scalability of synthesis?

- Methodological Answer : Quantum chemical reaction path searches (e.g., via GRRM or Gaussian) identify low-energy transition states, minimizing side products. For example, simulating nucleophilic attack pathways of isocyanate intermediates on indole amines reveals optimal leaving groups (e.g., chloro vs. bromo substituents) . Pairing computational results with robotic high-throughput screening (e.g., 96-well plate reactions) accelerates condition optimization .

Q. What crystallographic challenges arise in analyzing urea derivatives, and how are they addressed?

- Methodological Answer : Urea derivatives often form polymorphs or solvates. To obtain phase-pure crystals:

- Use slow evaporation in mixed solvents (e.g., DCM:hexane).

- Apply temperature-controlled crystallization (gradient from 25°C to −20°C).

- Resolve disorder in aromatic groups using SHELXL refinement with anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.